molecular formula C14H21NO2 B13039112 1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL

1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL

Cat. No.: B13039112
M. Wt: 235.32 g/mol
InChI Key: SBLCWPFNTTXRBR-UHFFFAOYSA-N
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Description

1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a cyclopentyloxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL typically involves the reaction of 4-cyclopentyloxybenzaldehyde with a suitable amine and a reducing agent. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) are usually employed.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of Lewis acids or bases.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-Amino-2-propanol: Shares the amino and hydroxyl groups but lacks the cyclopentyloxyphenyl moiety.

    4-Cyclopentyloxybenzaldehyde: Contains the cyclopentyloxyphenyl group but lacks the amino and hydroxyl groups.

Uniqueness: 1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not fulfill.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-amino-1-(4-cyclopentyloxyphenyl)propan-2-ol

InChI

InChI=1S/C14H21NO2/c1-10(16)14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-10,12,14,16H,2-5,15H2,1H3

InChI Key

SBLCWPFNTTXRBR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC2CCCC2)N)O

Origin of Product

United States

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